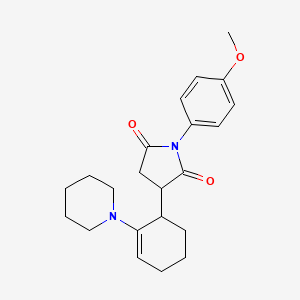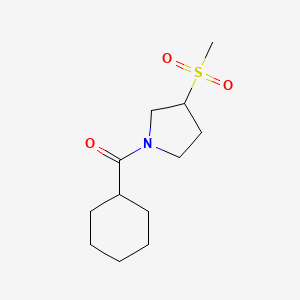
2-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline, also known as MTAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MTAA is a tetrazole-based compound that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.
Scientific Research Applications
Antibacterial Activity: Tetrazoles exhibit antibacterial properties, making them potential candidates for developing new antibiotics. Researchers have explored their effectiveness against various bacterial strains .
Antifungal Activity: In vitro studies have demonstrated the antifungal activity of tetrazole derivatives, including 2-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline, against Candida albicans .
Analgesic and Anti-inflammatory Properties: Tetrazoles may have analgesic and anti-inflammatory effects, which could be relevant for pain management and inflammation-related conditions .
Synthetic Chemistry
Efficient Synthesis: Researchers have developed efficient synthetic methods for constructing the triazole ring in 2-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline. These metal-free processes enhance sustainability and scalability .
Material Science
Enzyme Inhibitors: In drug discovery, tetrazoles serve as starting materials for synthesizing enzyme inhibitors related to cardiovascular diseases. Their nitrogen-rich structure contributes to their bioactivity .
Other Applications
Photography: Tetrazoles find use in photography, particularly as sensitizers or stabilizers in photographic emulsions.
Growth Hormones: Some tetrazole derivatives have been investigated for their potential as growth hormones.
Virtual Screening Platforms: Tetrazoles can serve as platforms for virtual screening in drug discovery, aiding in identifying potential lead compounds.
Mechanism of Action
Target of Action
Tetrazole derivatives are known to play a significant role in medicinal and pharmaceutical applications .
Mode of Action
Tetrazoles are known to react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with active metals to produce new compounds .
Biochemical Pathways
Tetrazoles are known to form both aliphatic and aromatic heterocyclic compounds . They can stabilize the negative charge by delocalization and show corresponding carboxylic acid pKa values .
Result of Action
Tetrazoles are known to form stable metallic compounds and molecular complexes .
Action Environment
It’s known that tetrazoles can decompose and emit toxic nitrogen fumes when exposed to shock, fire, and heat .
properties
IUPAC Name |
2-methyl-3-(tetrazol-1-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-6-7(9)3-2-4-8(6)13-5-10-11-12-13/h2-5H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALSJBQUHRHSOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N2C=NN=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-(2-Methoxyethyl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2773438.png)
![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-phenylbutanoic acid](/img/structure/B2773439.png)


![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B2773443.png)


![1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(3-fluorophenyl)hydrazone]](/img/structure/B2773447.png)